molecular formula C40H50Br2N2 B13768446 Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide CAS No. 63982-12-7

Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide

Cat. No.: B13768446
CAS No.: 63982-12-7
M. Wt: 718.6 g/mol
InChI Key: IHXOCADAVBSZJN-UHFFFAOYSA-L
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Preparation Methods

The synthesis of ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide involves the reaction of hexamethylene diamine with fluoren-9-yldiethyl bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and purification steps to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide has several scientific research applications:

Mechanism of Action

The mechanism of action of ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide involves its binding and blocking activity on plasma cholinesterases. This inhibition prevents the breakdown of acetylcholine, leading to prolonged muscle relaxation. The compound targets cholinesterase enzymes, which are crucial for the regulation of neurotransmitter activity in the nervous system .

Comparison with Similar Compounds

Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide can be compared with other neuromuscular blocking agents such as:

Properties

CAS No.

63982-12-7

Molecular Formula

C40H50Br2N2

Molecular Weight

718.6 g/mol

IUPAC Name

6-[diethyl(9H-fluoren-9-yl)azaniumyl]hexyl-diethyl-(9H-fluoren-9-yl)azanium;dibromide

InChI

InChI=1S/C40H50N2.2BrH/c1-5-41(6-2,39-35-25-15-11-21-31(35)32-22-12-16-26-36(32)39)29-19-9-10-20-30-42(7-3,8-4)40-37-27-17-13-23-33(37)34-24-14-18-28-38(34)40;;/h11-18,21-28,39-40H,5-10,19-20,29-30H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

IHXOCADAVBSZJN-UHFFFAOYSA-L

Canonical SMILES

CC[N+](CC)(CCCCCC[N+](CC)(CC)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-].[Br-]

Origin of Product

United States

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